molecular formula C4H5Cl2N3 B13906696 3-Chloropyridazin-4-amine;hydrochloride

3-Chloropyridazin-4-amine;hydrochloride

Cat. No.: B13906696
M. Wt: 166.01 g/mol
InChI Key: AYDMXHVHDCBHPU-UHFFFAOYSA-N
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Description

3-Chloropyridazin-4-amine;hydrochloride is a chemical compound with the molecular formula C4H4ClN3·HCl. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloropyridazin-4-amine typically involves the chlorination of pyridazin-4-amine. One common method includes the reaction of pyridazin-4-amine with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 3-position .

Industrial Production Methods

Industrial production methods for 3-Chloropyridazin-4-amine;hydrochloride often involve large-scale chlorination reactions using optimized conditions to ensure high yield and purity. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid (HCl) in an appropriate solvent .

Chemical Reactions Analysis

Types of Reactions

3-Chloropyridazin-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield 3-amino derivatives, while oxidation can produce pyridazine N-oxides .

Scientific Research Applications

3-Chloropyridazin-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloropyridazin-4-amine;hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloropyridazin-4-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C4H5Cl2N3

Molecular Weight

166.01 g/mol

IUPAC Name

3-chloropyridazin-4-amine;hydrochloride

InChI

InChI=1S/C4H4ClN3.ClH/c5-4-3(6)1-2-7-8-4;/h1-2H,(H2,6,7);1H

InChI Key

AYDMXHVHDCBHPU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC(=C1N)Cl.Cl

Origin of Product

United States

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